3,5-Difluoro-4-methylbenzyl chloride
Overview
Description
3,5-Difluoro-4-methylbenzyl chloride is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methylbenzyl chloride typically involves the chlorination of 3,5-difluoro-4-methylbenzyl alcohol. This reaction is usually carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C8H7F2OH+SOCl2→C8H7ClF2+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-methylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 3,5-difluoro-4-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: 3,5-Difluoro-4-methylbenzyl amine, 3,5-Difluoro-4-methylbenzyl alcohol, etc.
Oxidation: 3,5-Difluoro-4-methylbenzoic acid.
Reduction: 3,5-Difluoro-4-methylbenzyl alcohol.
Scientific Research Applications
3,5-Difluoro-4-methylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylbenzyl chloride involves its interaction with nucleophilic sites on target molecules. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property makes the compound useful in modifying biological molecules and studying their functions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
3,5-Difluorobenzyl chloride: Similar structure but lacks the methyl group at the 4 position.
4-Methylbenzyl chloride: Similar structure but lacks the fluorine atoms at the 3 and 5 positions.
3,5-Difluoro-4-methylbenzyl alcohol: The hydroxyl group replaces the chlorine atom.
Uniqueness: 3,5-Difluoro-4-methylbenzyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in its analogs. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
Properties
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMSURBEYFZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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